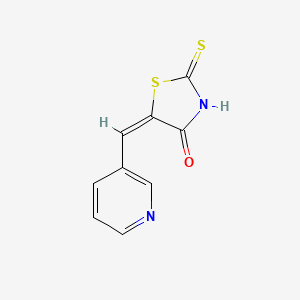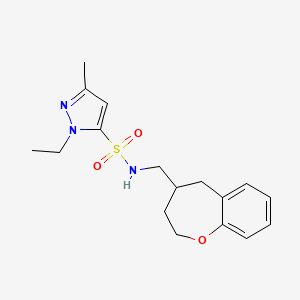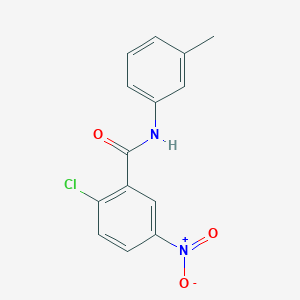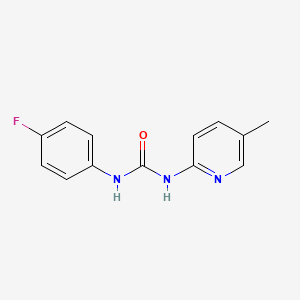![molecular formula C16H18N4O3 B5591500 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone often involves multi-step chemical reactions, including the cyclocondensation of specific amides and the formation of piperazine derivatives through intricate organic synthesis methods. For example, Zhang et al. (2007) detailed the synthesis of a new derivative of 2,5-piperazinedione, showcasing the complexity and precision required in the synthetic procedures of such compounds (Zhang, Wen, Tang, & Li, 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone is characterized using various analytical techniques, including single-crystal X-ray diffraction. These studies reveal critical features such as bond lengths, angles, and overall molecular conformation. For instance, Kumara et al. (2017) performed crystal structure studies and DFT calculations to understand the molecular structure of related piperazine derivatives, highlighting the importance of structural analysis in understanding these compounds' chemical behavior (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure, making them subjects of interest for various chemical reactions, including those leading to potential pharmacological applications. For example, Harish et al. (2013) synthesized novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives and evaluated their in vivo anticonvulsant activity, illustrating the potential pharmaceutical applications of these compounds (Harish et al., 2013).
Applications De Recherche Scientifique
Antimicrobial Activities
Research on compounds structurally related to 1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone indicates potential antimicrobial applications. For example, Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities, finding some with good or moderate activities against test microorganisms Molecules, 15, 2427-2438. Similarly, Mekky and Sanad (2020) created bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, demonstrating significant antibacterial efficacies Bioorganic Chemistry, 102, 104094.
Anticonvulsant Activity
Compounds with a piperazine component have shown promise in anticonvulsant applications. Aytemi̇r et al. (2010) synthesized new kojic acid derivatives with potential anticonvulsant properties, highlighting the therapeutic potential of such compounds in treating seizures Arzneimittelforschung, 60, 22-29.
Receptor Affinity and Pharmacological Activity
Research into compounds with a piperazine structure has explored their affinity for various receptors and potential pharmacological applications. Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties, displaying high 5-HT1A receptor affinity and promising fluorescence properties for receptor visualization Journal of Medicinal Chemistry, 52, 7892-7896.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-9-12(18-17-11)16(22)19-7-8-20(15(21)10-19)13-5-3-4-6-14(13)23-2/h3-6,9H,7-8,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLHJKILJBWBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-benzyl-2-oxopyrrolidin-1-yl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5591418.png)

![4-chloro-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5591428.png)
![N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)
![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)


![(3R*,4S*)-4-(4-methoxyphenyl)-1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]pyrrolidin-3-amine](/img/structure/B5591455.png)

![N-[4-(diethylamino)phenyl]-3-methoxybenzamide](/img/structure/B5591477.png)

![N-(2-furylmethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5591509.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)